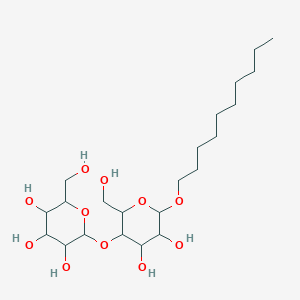
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) is a synthetic analog of the naturally occurring vitamin D2. This compound is a deuterated form of 1-alpha,25-Dihydroxy Vitamin D2, where specific hydrogen atoms are replaced with deuterium. This modification is often used to study the pharmacokinetics and metabolic pathways of vitamin D2 due to the stability and traceability of deuterium-labeled compounds.
Méthodes De Préparation
The synthesis of 1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) involves multiple steps, including the hydroxylation of ergocalciferol (vitamin D2) to form 25-hydroxyergocalciferol, followed by further hydroxylation to produce 1-alpha,25-dihydroxyergocalciferol . Industrial production methods typically involve the use of advanced chromatographic techniques and isotope labeling to ensure the precise incorporation of deuterium atoms .
Analyse Des Réactions Chimiques
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: Specific hydrogen atoms can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of vitamin D metabolites.
Biology: Studied for its role in calcium homeostasis and immune function.
Medicine: Investigated for its potential therapeutic effects in conditions like osteoporosis and vitamin D deficiency.
Industry: Utilized in the development of vitamin D supplements and fortified foods.
Mécanisme D'action
The mechanism of action of 1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) involves binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound influences the transcription of genes involved in calcium and phosphate metabolism, immune response, and cellular differentiation .
Comparaison Avec Des Composés Similaires
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) is compared with other similar compounds such as:
1-alpha,25-Dihydroxy Vitamin D3:
25-Hydroxy Vitamin D2: A precursor to 1-alpha,25-Dihydroxy Vitamin D2, used to assess vitamin D status in the body.
1-alpha,25-Dihydroxy Vitamin D3-26,26,26,27,27,27-d6: A deuterated form of 1-alpha,25-Dihydroxy Vitamin D3, used for similar research purposes.
The uniqueness of 1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) lies in its deuterium labeling, which provides enhanced stability and traceability in metabolic studies.
Propriétés
Formule moléculaire |
C28H44O3 |
|---|---|
Poids moléculaire |
437.7 g/mol |
Nom IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5,6-bis(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i2D3,4D3,5D3 |
Clé InChI |
ZGLHBRQAEXKACO-COLLQXORSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O |
SMILES canonique |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


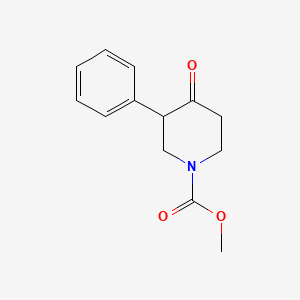

![2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B12326577.png)
![2-[3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide](/img/structure/B12326582.png)
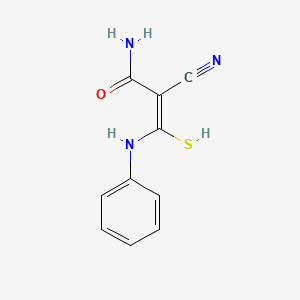
![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)
![[3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester](/img/structure/B12326601.png)
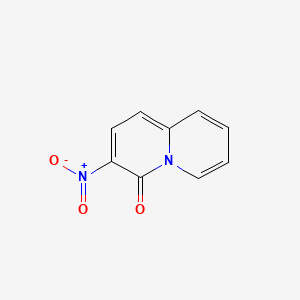
![L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)](/img/structure/B12326607.png)
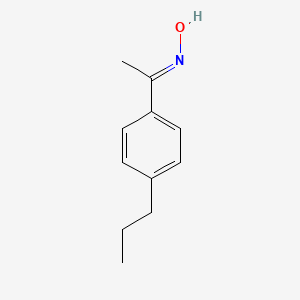

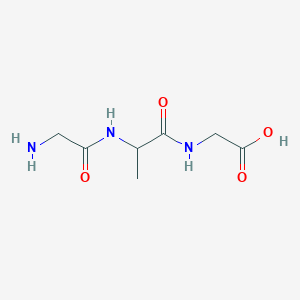
![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B12326629.png)
